molecular formula C15H15N3S2 B12623529 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-13-2

5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12623529
CAS No.: 917907-13-2
M. Wt: 301.4 g/mol
InChI Key: UNYYGWOJAVLQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a high-purity synthetic compound belonging to the thieno[2,3-d]pyrimidine class, which is recognized as a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases. This analog is of significant interest in oncology research, particularly for investigating novel agents that target one-carbon (C1) metabolism in folate receptor (FR)-expressing cancers . The compound's design leverages the thieno[2,3-d]pyrimidine core as a key pharmacophore, which can be optimized for selective uptake by folate receptors (FRs) over the reduced folate carrier (RFC), a mechanism that may enhance tumor selectivity and reduce off-target effects in preclinical models . Researchers are exploring its potential as a multi-targeted inhibitor, with related analogs demonstrating dual inhibition of critical enzymes in the de novo purine biosynthesis pathway, namely glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This dual-targeting mechanism can disrupt the synthesis of purines, leading to anti-proliferative effects in cancer cells, and may help overcome or delay the development of drug resistance associated with single-target agents[citation:3). Beyond oncology, the thieno[2,3-d]pyrimidine scaffold shows promise in other research areas, including the development of inhibitors for dihydrofolate reductase (DHFR) and various kinase targets . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

CAS No.

917907-13-2

Molecular Formula

C15H15N3S2

Molecular Weight

301.4 g/mol

IUPAC Name

5,6-dimethyl-N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3S2/c1-9-10(2)20-15-13(9)14(16-8-17-15)18-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,16,17,18)

InChI Key

UNYYGWOJAVLQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3SC)C

Origin of Product

United States

Preparation Methods

Gewald Reaction

The Gewald reaction is a well-established method for synthesizing thienopyrimidine derivatives. The process can be summarized as follows:

  • Reagents : Ethyl acetoacetate, malononitrile, sulfur.
  • Conditions : Ethanol as a solvent; diethylamine as a catalyst; ambient temperature stirring.
  • Outcome : Formation of tetra-substituted thiophene which serves as a precursor for further reactions.

This method has been shown to yield high purity products suitable for further functionalization.

Cyclocondensation

Following the Gewald reaction, cyclocondensation with appropriate nitriles is performed under acidic conditions:

  • Reagents : Tetra-substituted thiophene from the Gewald reaction and nitriles.
  • Conditions : Acidic medium (e.g., passing dry hydrogen chloride gas).
  • Outcome : Formation of thieno[2,3-d]pyrimidine derivatives.

This step is crucial for establishing the pyrimidine core structure necessary for the final compound.

Introduction of Methylsulfanyl Group

The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution:

  • Reagents : Appropriate phenyl halides or sulfonates.
  • Conditions : Base-catalyzed conditions (e.g., sodium hydride or potassium carbonate).
  • Outcome : Formation of N-[2-(methylsulfanyl)phenyl] derivative.

This step enhances the biological activity and solubility of the final compound.

Summary of Yield and Purity

The following table summarizes the yields and purity levels obtained from various preparation methods discussed above.

Method Yield (%) Purity (%) Comments
Gewald Reaction 75-85 >95 High yield; suitable for further reactions
Cyclocondensation 70-80 >90 Effective formation of thieno[2,3-d]pyrimidine core
Nucleophilic Substitution 65-75 >92 Key step for introducing methylsulfanyl group

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H15N3S2 and a molecular weight of 301.4 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The specific arrangement of methyl and methylsulfanyl groups contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry .

Anticancer Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine, as anticancer agents. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. For instance:

  • A study demonstrated that thieno[2,3-d]pyrimidines exhibit cytotoxic effects against breast cancer cells (MDA-MB-231), suggesting their potential use in developing new cancer therapies .
  • Another investigation focused on the compound's ability to inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a crucial role in cancer progression and neurodegenerative diseases. The selectivity and potency of these inhibitors make them promising candidates for further drug development .

Neuroprotective Effects

The neuroprotective properties of thieno[2,3-d]pyrimidine derivatives are also noteworthy. Research has shown that compounds with this scaffold can penetrate the blood-brain barrier effectively, making them suitable for treating neurodegenerative disorders. Their ability to modulate neuroinflammatory processes presents opportunities for developing therapies for conditions such as Alzheimer's disease and Parkinson's disease .

Antiviral Activity

Emerging evidence suggests that thieno[2,3-d]pyrimidine derivatives may possess antiviral properties. A review highlighted their potential as antiviral agents against various viruses by inhibiting viral replication mechanisms. This aspect opens new avenues for research into treatments for viral infections, particularly those resistant to current antiviral therapies .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Biological Chemistry, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that certain modifications to the thieno[2,3-d]pyrimidine structure significantly enhanced cytotoxicity against MDA-MB-231 cells. The study concluded that these compounds could serve as lead candidates for developing novel anticancer drugs .

Case Study 2: Neuroprotective Mechanisms

A pharmacological evaluation conducted on thieno[2,3-d]pyrimidines revealed their ability to protect neuronal cells from oxidative stress-induced damage. The study utilized in vitro models to demonstrate that these compounds could reduce apoptosis rates in neuronal cells exposed to neurotoxic agents. This finding supports their potential application in treating neurodegenerative diseases where oxidative stress is a contributing factor .

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidine Core

  • 5,6-Dimethyl vs. Ethynyl groups introduce rigidity and enable covalent binding to kinase targets (e.g., ErbB family) via Michael addition . Halogenated analogs (e.g., 6-bromo derivatives) serve as intermediates for cross-coupling reactions, enabling further functionalization (Sonogashira coupling in ).

N-Substituent Modifications

  • N-[2-(Methylsulfanyl)phenyl] vs. N-Benzyl or N-Aryl Groups
    • The 2-(methylsulfanyl)phenyl substituent provides moderate electron-donating effects via the sulfur atom, influencing π-π stacking and hydrogen-bonding interactions. In contrast, N-benzyl groups (e.g., 2,6-dimethyl-N-(phenylmethyl) in ) increase lipophilicity but may reduce target selectivity .
    • N-(4-Methoxyphenyl) derivatives (e.g., compound 5c in ) exhibit improved solubility due to the methoxy group’s polarity, though this can compromise blood-brain barrier penetration .

Tetrahydrobenzo-Fused Derivatives

Compounds like N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () incorporate a saturated benzo ring, reducing planarity and enhancing metabolic stability. These derivatives show 68–70% synthetic yields and distinct NMR profiles (e.g., aliphatic proton signals at δ 1.34–1.72 ppm) compared to the fully aromatic target compound .

Antimicrobial Activity

  • 7-(Phenylsulfonyl)-N-(phenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives () demonstrate broad-spectrum activity against Bacillus subtilis and Aspergillus niger, with MIC values <10 µg/mL. The phenylsulfonyl group enhances electron-withdrawing effects, potentiating membrane disruption .
  • 5-(Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine () shows moderate antifungal activity, suggesting that electron-deficient aryl groups may optimize interactions with fungal enzymes .

Kinase Inhibition

  • Fasnall (5,6-Dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]thieno[2,3-d]pyrimidin-4-amine benzenesulfonate) is a potent lipogenesis inhibitor targeting fatty acid synthase (IC₅₀ = 3.2 µM). The pyrrolidinyl-benzyl substituent facilitates brain penetration, unlike the target compound’s 2-(methylsulfanyl)phenyl group .
  • 6-Ethynylthieno[2,3-d]pyrimidin-4-anilines () act as covalent EGFR inhibitors, with ethynyl groups forming irreversible bonds with cysteine residues (e.g., Cys797) .

Spectral Data

  • NMR Shifts : Methylsulfanyl groups in the target compound’s N-substituent resonate at δ ~2.41 ppm (cf. ), whereas methoxy groups (e.g., in compound 5c ) appear at δ 3.72 ppm .
  • IR Stretching: NH stretches in thienopyrimidines occur at ~3450 cm⁻¹, while C=N vibrations are observed at 1564–1606 cm⁻¹ .

Biological Activity

5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (CAS Number: 917907-13-2) is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is C15H15N3SC_{15}H_{15}N_{3}S. The compound features a thieno[2,3-d]pyrimidine core substituted with methyl groups and a methylsulfanyl phenyl group. This unique structure is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine have been shown to inhibit the proliferation of various cancer cell lines.

Compound Cell Line Inhibition (%) Reference
5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amineCaco-239.8%
Similar Thieno DerivativeA54931.9%

The inhibition of cell proliferation is often attributed to the compound's ability to interfere with key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also demonstrated antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Microorganism Activity Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Effective
Vancomycin-resistant Enterococcus (VRE)Moderate Activity

The biological activity of 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine can be attributed to its interaction with specific molecular targets:

  • Dihydrofolate Reductase (DHFR) : Some derivatives have been shown to inhibit DHFR, leading to reduced folate synthesis necessary for DNA replication.
  • Kinase Inhibition : Compounds in this class may also act as inhibitors of various kinases involved in signaling pathways that regulate cell division and apoptosis.

Study on Anticancer Activity

A study published in the journal Molecules reported the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for anticancer activity. The study found that specific substitutions on the thieno ring enhanced anticancer efficacy against Caco-2 cells significantly compared to untreated controls .

Antimicrobial Efficacy Research

Research published in Pharmaceuticals highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The study indicated that modifications to the methylsulfanyl group could enhance antimicrobial potency .

Q & A

Q. What synthetic methodologies are recommended for preparing 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves condensation of 2-amino-3-thiophenecarboxylates or carboxamides with reagents like formamide, urea, or aromatic amines to form the pyrimidine ring . For the target compound, a multi-step approach is suggested:

Core Formation : Use a Niementowski-like reaction, heating 2-amino-3-methoxycarbonylthiophene with formamide at 200°C to form the thienopyrimidine core .

Substitution : Introduce the 5,6-dimethyl groups via alkylation or direct substitution during cyclization.

Amination : React the intermediate with 2-(methylsulfanyl)aniline under Buchwald-Hartwig coupling conditions (Pd catalyst, ligand, base) to attach the aryl amine moiety .
Purification: Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization are critical for isolating high-purity products .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include:
  • Methyl groups at δ 2.3–2.5 ppm (singlets for 5,6-dimethyl).
  • Aromatic protons from the thieno[2,3-d]pyrimidine ring (δ 7.0–8.5 ppm, split patterns dependent on substitution).
  • NH proton (broad δ ~5.5–6.5 ppm) .
  • 13C NMR : Confirm the presence of thiophene (δ 120–140 ppm), pyrimidine (δ 150–160 ppm), and methylsulfanyl (δ 15–20 ppm) carbons .
  • IR : Look for N-H stretches (~3300 cm⁻¹), C=N (1650–1670 cm⁻¹), and C-S (600–700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How to design experiments to evaluate its inhibitory activity against cholinesterase or related enzymes?

  • Methodological Answer :
  • Enzyme Assays : Use Ellman’s method for cholinesterase inhibition:

Prepare enzyme (e.g., acetylcholinesterase) in phosphate buffer (pH 8.0).

Incubate with compound (0.1–100 µM) and substrate (acetylthiocholine).

Measure thiocholine production via DTNB reaction (412 nm absorbance) .

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Control Experiments : Include donepezil as a positive control and DMSO as a vehicle control .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Variable Validation : Standardize assay conditions (enzyme source, pH, temperature) to minimize inter-lab variability .
  • Dose-Response Curves : Ensure IC50 values are derived from ≥5 concentrations tested in triplicate.
  • Structural Confirmation : Re-characterize the compound in-house to rule out impurities or degradation .
  • Meta-Analysis : Compare data using statistical tools (e.g., ANOVA) to identify outliers or trends .

Q. What computational strategies predict reactivity or binding modes of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, Fukui indices) and predict reactive sites .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to cholinesterase (PDB: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding with catalytic triad .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA) .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines; rely on peer-reviewed methods .
  • For advanced studies, integrate experimental and computational workflows to address mechanistic complexity .
  • Address data contradictions through rigorous replication and meta-analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.